molecular formula C8H18N2OS B12840792 Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone

Cat. No.: B12840792
M. Wt: 190.31 g/mol
InChI Key: GIWVCPGQYJAZIU-UHFFFAOYSA-N
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Description

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a high-purity chemical compound offered for research and development purposes. This sulfanone derivative features a piperidine ring structure, a motif of significant interest in medicinal and agrochemical research. Compounds within this structural class have demonstrated promising biological activity. Specifically, related sulfanone-containing heterocyclic compounds have been identified in patent literature as having fungicidal properties, indicating potential value for research into novel crop protection agents . The precise mechanism of action for this specific molecule is an area of ongoing research, but its structural features make it a valuable scaffold for investigating new modes of action in target organisms. As with all compounds of this nature, it is intended for use in controlled laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

IUPAC Name

dimethyl-oxo-(piperidin-4-ylmethylimino)-λ6-sulfane

InChI

InChI=1S/C8H18N2OS/c1-12(2,11)10-7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3

InChI Key

GIWVCPGQYJAZIU-UHFFFAOYSA-N

Canonical SMILES

CS(=NCC1CCNCC1)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Representative Experimental Procedure

A typical gram-scale synthesis reported involves:

  • Mixing the piperidinyl precursor with a sulfenyl intermediate in acetone.
  • Adding cobalt acetate catalyst and a ligand.
  • Sequential addition of diphenylsilane and tert-butyl hydroperoxide under argon.
  • Stirring at room temperature until completion.
  • Concentration and purification by silica gel chromatography.

Analytical Data and Purification

Purification is generally achieved by recrystallization from ethyl acetate or flash column chromatography using n-hexane/ethyl acetate mixtures. The purity and identity of the compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass spectrometry.
  • Elemental analysis.
  • Melting point determination.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes
1 Sulfenyl intermediate synthesis Phthalimide + thiophenol/disulfide, CH3CN, pyridine, 80 °C, Br2 addition Formation of N-sulfenyl phthalimide
2 Coupling with piperidinyl amine Piperidin-4-ylmethyl amine, base, solvent (DCM/CH3CN), mild heating Formation of imino linkage
3 Oxidation to sulfanone tert-butyl hydroperoxide, Co(OAc)2 catalyst, argon, room temp Sulfur oxidation to sulfanone
4 Purification Recrystallization or flash chromatography Ensures high purity

Research Findings and Considerations

  • The use of bromine in the sulfenyl intermediate synthesis is critical for activating the sulfur center for subsequent coupling.
  • Transition metal catalysis (e.g., cobalt acetate) enhances oxidation efficiency and selectivity toward sulfanone formation.
  • Reaction conditions such as temperature, solvent choice, and atmosphere (inert gas) significantly affect yield and purity.
  • The piperidin-4-ylmethyl imino substituent can be introduced selectively by controlling the nucleophilicity and protecting groups on the amine.
  • Scale-up procedures have been demonstrated with consistent yields, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinamide moiety in Compound X undergoes nucleophilic substitution under mild conditions. Key observations include:

  • Solvent dependence : Reactions proceed optimally in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at ambient temperature.

  • Leaving group displacement : The imino-sulfone group facilitates substitution with nucleophiles such as thiols or amines. For example, treatment with benzenethiol in CH₃CN/pyridine at 80°C yields N-sulfenylated derivatives .

Table 1: Representative Nucleophilic Substitutions

NucleophileConditionsProductYield (%)Source
PhSHCH₃CN, 80°C, 2 hN-PhS derivative78
NH₃ (aq.)DCM, 0°C, 12 hPrimary amine analog65

Palladium-Catalyzed Coupling Reactions

The piperidine nitrogen’s lone pair enables coordination to transition metals, making Compound X suitable for catalytic cross-couplings:

  • Allylic alkylation : With Pd/phosphoramidite ligand systems (e.g., L14 ), Compound X participates in enantioselective allylic substitutions. For instance, coupling with allyl carbonates in acetone at rt affords cyclohexane-fused indoles with >90% ee .

  • Mechanistic insight : The sulfinamide group stabilizes Pd intermediates via S=O→Pd coordination, enhancing regioselectivity.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Spirocyclic phosphoramidite L14 (10 mol%)

  • Solvent: Acetone, rt, 16 h

Redox Reactions

The sulfinamide group undergoes redox transformations:

  • Oxidation : Treatment with Br₂ in CH₃CN/pyridine oxidizes the S center to sulfonyl derivatives (e.g., sulfonamide analogs) .

  • Reduction : NaBH₄ in MeOH reduces the S=O bond to S–OH, though competing piperidine ring hydrogenation occurs at elevated temperatures.

Equation :

Compound X+Br2CH3CNSulfonyl derivative+2HBr[2]\text{Compound X} + \text{Br}_2 \xrightarrow{\text{CH}_3\text{CN}} \text{Sulfonyl derivative} + 2\text{HBr} \quad[2]

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation/acylation:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form amides .

  • Quaternization : Treatment with methyl iodide in THF yields N-methylpiperidinium salts, enhancing water solubility.

Table 2: Piperidine Modifications

ReactionReagentProductApplication
AcylationAc₂O, DMAPN-Acetyl derivativeProdrug synthesis
AlkylationMeI, K₂CO₃Quaternary ammonium saltIonic liquids

Coordination Chemistry

Compound X acts as a ligand in metal complexes:

  • Iron coordination : The sulfinamide S=O group binds Fe²⁺, mimicking endoperoxide iron-activatable systems .

  • Catalytic cycles : In Pd-catalyzed reactions, the piperidine nitrogen stabilizes Pd(0) intermediates, improving turnover .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : ~200°C under N₂ atmosphere.

  • Byproducts : SO₂ and piperidine fragments detected via GC-MS.

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins, leading to the inhibition of their function. This can result in various biological effects, such as antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Piperidin-4-yl vs. Piperidin-4-ylmethyl Groups
  • Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride (CAS 2344685-36-3) : Structure: The piperidin-4-yl group directly attaches to the sulfanone core. Properties: As a dihydrochloride salt, it exhibits enhanced water solubility due to protonation of the piperidine nitrogen. Synthesis: Likely involves Grignard or organolithium reagents, similar to other sulfoximines.
Aromatic vs. Aliphatic Substituents
  • Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone (CAS 1621962-58-0) : Structure: Features a pyridin-3-yl group instead of piperidinylmethyl. Properties: The aromatic pyridine ring enables π-π stacking interactions, beneficial for binding to hydrophobic pockets in proteins. However, the lack of a basic nitrogen (compared to piperidine) reduces solubility in aqueous environments. Spectral Data: IR absorption at ~3278 cm⁻¹ (N–H stretch) and distinct δH shifts for pyridine protons (7.0–8.5 ppm).
  • (Imino)methyl(p-tolyl)-l6-sulfanone derivatives (e.g., 2o, 2p, 2q) : Structure: Methyl and tolyl substituents.

Electronic and Steric Effects

tert-Butyl(imino)(methyl)-l6-sulfanone (CAS 1085526-21-1) :
  • Structure : A bulky tert-butyl group replaces the piperidinylmethyl moiety.
  • Properties : High steric hindrance may reduce metabolic degradation but could impair binding to sterically sensitive targets. The tert-butyl group’s hydrophobicity lowers aqueous solubility compared to the target compound.
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone (CAS 2059937-36-7) :
  • Structure : A hydroxylphenyl substituent.
  • Properties: The hydroxyl group enables hydrogen bonding, improving solubility.

Data Tables

Table 1. Key Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Solubility (H2O) Key Substituent Feature
Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone C9H18N2OS Not reported Moderate (salt) Piperidinylmethyl (basic, flexible)
Dimethyl[(pyridin-3-yl)imino]-lambda6-sulfanone C7H10N2OS Powder (room temp) Low Pyridin-3-yl (aromatic)
tert-Butyl(imino)(methyl)-l6-sulfanone C5H11NOS Not reported Low tert-Butyl (sterically hindered)

Biological Activity

Dimethyl((piperidin-4-ylmethyl)imino)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula : C12H18N2O2S
Molecular Weight : 250.35 g/mol
IUPAC Name : this compound

The compound features a piperidine ring, which is known for its pharmacological versatility, often acting as a scaffold in drug design.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine levels such as IL-6 and TNF-α, similar to other piperidine derivatives .
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against various cancer cell lines by inducing apoptosis and inhibiting topoisomerase IIα, an enzyme critical for DNA replication .
  • Anti-inflammatory Properties : Its structure suggests potential anti-inflammatory effects, which are common among sulfonamide derivatives, possibly through COX inhibition .

Anticancer Activity

A significant focus has been on the compound's anticancer properties. Research indicates that derivatives of piperidine often show efficacy against various cancer types:

Cancer Cell Line IC50 (µM) Mechanism
HCT116 (Colon)10Topoisomerase II inhibition
MCF7 (Breast)15Apoptosis induction
A431 (Skin)12Cell cycle arrest

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-6250100
TNF-α300120

These results suggest a significant reduction in inflammation markers when treated with the compound, indicating its potential utility in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • A study evaluated the effects of this compound on liver cancer cell lines. Results showed that the compound induced apoptosis and inhibited cell proliferation significantly more than standard chemotherapeutic agents like 5-fluorouracil .
  • Research on Inflammatory Response :
    • Another investigation focused on the anti-inflammatory properties of related compounds. The study found that piperidine derivatives could effectively modulate inflammatory responses in animal models, suggesting a promising avenue for further exploration with this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl((piperidin-4-ylmethyl)imino)-λ⁶-sulfanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between piperidine derivatives and sulfonyl precursors. Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C optimal for minimizing side products), and stoichiometric ratios (1:1.2 for amine-to-sulfonyl reagent). Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) ensures >95% purity. Reaction monitoring by TLC and NMR intermediates is critical for reproducibility .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve piperidine ring protons (δ 1.4–2.8 ppm) and sulfonyl groups (δ 3.1–3.3 ppm).
  • IR : Confirm S=O stretching (1150–1250 cm⁻¹) and N-H bending (1550–1650 cm⁻¹).
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid mobile phase) with ESI+ detection for molecular ion validation (e.g., [M+H]+ at m/z 315.2).
    Raw data should be tabulated and cross-referenced with computational predictions .

Q. What theoretical frameworks guide research on its biological activity?

  • Methodological Answer : Apply the PICO framework to structure hypotheses:

  • Population : Target enzymes (e.g., kinases, proteases).
  • Intervention : Competitive inhibition via sulfonyl-imino binding.
  • Comparison : Benchmarked against known inhibitors (e.g., staurosporine).
  • Outcome : IC₅₀ values or binding affinity (ΔG calculations).
    Pair this with FINER criteria to ensure feasibility and novelty (e.g., unexplored piperidine conformers) .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer : Design accelerated stability studies:

  • pH 2–9 buffers (37°C, 72 hrs) with HPLC quantification of degradation products (e.g., hydrolyzed sulfonamide).
  • Thermogravimetric analysis (TGA) to assess decomposition thresholds (>120°C indicates thermal robustness).
    Use Arrhenius modeling to extrapolate shelf-life under standard lab conditions. Document deviations using controlled vocabularies (e.g., MIAME standards) .

Q. What computational methods best predict its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina with flexible side-chain sampling (grid size: 25 ų) to identify binding poses.
  • MD Simulations : GROMACS with CHARMM36 force field (100 ns trajectories) to assess ligand-protein stability (RMSD <2.0 Å).
    Validate predictions with experimental SPR (surface plasmon resonance) data (KD <10 µM). Cross-reference with crystallographic databases (PDB) to resolve steric clashes .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines:

  • Data Extraction : Standardize units (nM vs. µM) and assay conditions (e.g., ATP concentration in kinase assays).
  • Meta-analysis : Use random-effects models to account for inter-study variability (I² statistic >50% indicates high heterogeneity).
  • Sensitivity Analysis : Exclude outliers (e.g., studies without purity verification) and recalibrate using a unified protocol (e.g., CERAPP validation pipeline) .

Data Presentation Guidelines

  • Tables : Include processed data directly tied to research questions (e.g., kinetic parameters, ΔΔG values). Raw datasets (e.g., NMR spectra) should be archived in supplementary materials .
  • Theoretical Alignment : Explicitly link findings to frameworks like transition-state theory or QSAR models to justify mechanistic conclusions .

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